

(-)-Isodocarpin CAS number and molecular formula

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An In-depth Technical Guide to (-)-Isodocarpin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isodocarpin is a naturally occurring diterpenoid that has garnered significant interest for its potent biological activities. This technical guide provides a comprehensive overview of its chemical properties, and known biological effects, with a focus on its role as a melanogenesis inhibitor. Detailed experimental protocols for key assays and a visualization of its implicated signaling pathway are presented to support further research and development efforts.

Chemical and Physical Properties

(-)-Isodocarpin, a complex diterpenoid, possesses the following key identifiers and properties.



Property	Value	Source
CAS Number	10391-08-9	[1][2][3]
Molecular Formula	C20H26O5	[2][4][5]
Molecular Weight	346.42 g/mol	[2]
Synonyms	Isodocarpin, Macrocalin A	[2][6]
Appearance	Crystalline solid	[1]
Class	Diterpenoid	[4][6]

Biological Activity: Melanogenesis Inhibition

(-)-Isodocarpin has been identified as a potent inhibitor of melanogenesis. Research has demonstrated its efficacy in a cellular model of melanin production.

Potency

In a key study, **(-)-Isodocarpin** demonstrated significant inhibitory effects on melanogenesis in theophylline-stimulated murine B16 melanoma 4A5 cells.

Assay	Cell Line	IC50	Source
Melanogenesis Inhibition	B16 melanoma 4A5	0.19 μΜ	[6]

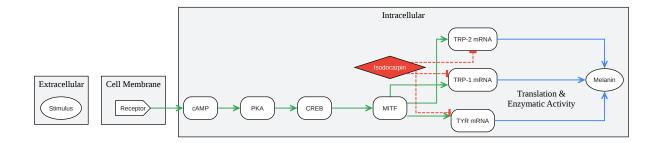
Mechanism of Action

The primary mechanism by which **(-)-Isodocarpin** inhibits melanogenesis is through the downregulation of key melanogenic enzymes. Specifically, it has been shown to inhibit the mRNA expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[6] These enzymes are critical for the biosynthesis of melanin.

Signaling Pathway



The inhibition of melanogenesis by **(-)-Isodocarpin** is understood to occur through the modulation of the cyclic AMP (cAMP) signaling pathway, a central regulator of melanin production. In melanocytes, signaling cascades initiated by stimuli such as α-melanocyte-stimulating hormone (α-MSH) or phosphodiesterase inhibitors like theophylline lead to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and function. MITF then promotes the transcription of key melanogenic genes, including TYR, TRP-1, and TRP-2. **(-)-Isodocarpin** exerts its inhibitory effect by downregulating the mRNA expression of these crucial enzymes, thereby blocking the synthesis of melanin.



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Inhibitory action of **(-)-Isodocarpin** on the melanogenesis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of **(-)-Isodocarpin**'s bioactivity.

Cell Culture

Cell Line: Murine B16 melanoma 4A5 cells.



- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
 Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Melanogenesis Inhibition Assay

This assay quantifies the melanin content in B16 melanoma cells following treatment with the test compound.

- Cell Seeding: Plate B16 melanoma 4A5 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
- Treatment: Replace the medium with fresh medium containing various concentrations of (-)Isodocarpin and 1 mM theophylline to stimulate melanogenesis. Include a vehicle control
 (DMSO) and a positive control (e.g., kojic acid).
- Incubation: Incubate the cells for 72 hours.
- Cell Lysis: Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
- Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader.
 The melanin content is normalized to the protein concentration of the cell lysate, determined by a BCA or similar protein assay.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the test compound.

- Cell Seeding: Plate B16 melanoma 4A5 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of (-)-Isodocarpin for the desired duration (e.g., 72 hours).
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.



- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

RNA Extraction and Real-Time RT-PCR

This protocol is for quantifying the mRNA expression of melanogenesis-related genes.

- Cell Treatment: Seed B16 melanoma 4A5 cells in a 6-well plate and treat with (-)Isodocarpin and theophylline as described in the melanogenesis assay.
- RNA Extraction: After the incubation period, extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
- Real-Time PCR: Perform quantitative real-time PCR using a thermal cycler with SYBR
 Green master mix and specific primers for Tyr, Trp-1, Trp-2, and a housekeeping gene (e.g., β-actin) for normalization.
- Data Analysis: Analyze the relative gene expression using the $\Delta\Delta$ Ct method.

Conclusion

(-)-Isodocarpin is a promising natural product with potent melanogenesis inhibitory activity. Its mechanism of action, involving the downregulation of key melanogenic enzymes, makes it a compelling candidate for further investigation in the fields of dermatology and cosmetology. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic and commercial potential of this intriguing diterpenoid.

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